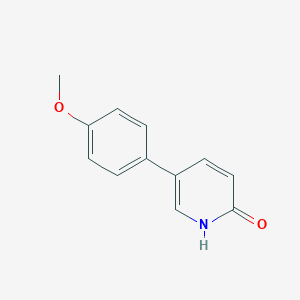

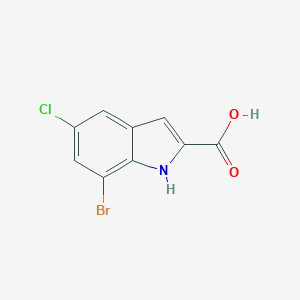

7-溴-5-氯-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

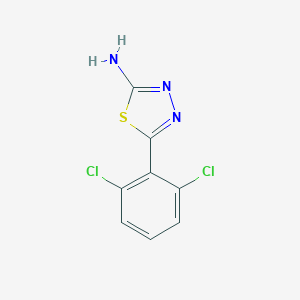

7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with bromo, chloro, and carboxylic acid substituents on an indole core are discussed, indicating the relevance of this class of compounds in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related indole derivatives is a topic of interest in the provided papers. For instance, a rigid non-chiral analogue of 2-aminoadipic acid is synthesized from a dibrominated precursor in six steps . Another study reports the conversion of a hexahydro indolizino indole derivative into various brominated esters using N-bromosuccinimide . Additionally, the synthesis of a 5-bromoindazole derivative is achieved through a series of reactions starting from a bromoindazole carboxylic acid methylester . These studies demonstrate the versatility of bromo and chloro substituents in the synthesis of complex indole-based structures.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. In one study, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined, revealing details about bond lengths, angles, and crystal packing . These structural analyses are crucial for understanding the properties and reactivity of indole derivatives, including those with bromo and chloro substituents.

Chemical Reactions Analysis

The reactivity of indole derivatives with various substituents is explored in several papers. For example, the reaction of a methyl ester of an indolizino indole derivative with N-bromosuccinimide leads to bromination at different positions depending on the substituents present . Another study focuses on the synthesis of a bromo-methylated indole carboxylic acid ester, highlighting the influence of reaction parameters on yield and purity . These reactions showcase the chemical behavior of bromo and chloro groups in indole chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their substituents. The synthesis of a 6-bromo-5-methoxy-1H-indole-3-carboxylic acid derivative illustrates the regioselectivity and efficiency of introducing bromine into the indole ring . The properties of these compounds, such as solubility, melting point, and reactivity, are often tailored for specific applications, including the development of pharmaceuticals.

科学研究应用

生物碱衍生物的合成

吲哚衍生物在许多生物碱中普遍存在,而生物碱通常因其药用特性而被使用 . 7-溴-5-氯-1H-吲哚-2-羧酸 可用于合成这些衍生物,有助于开发治疗各种疾病的潜在药物。

抗癌研究

吲哚结构在细胞生物学中意义重大,并因其治疗癌细胞的潜力而被研究 . 7-溴-5-氯-1H-吲哚-2-羧酸 吲哚环上的特定取代模式可能与癌细胞酶或受体产生独特的相互作用,使其成为抗癌研究中的宝贵化合物。

抗菌和抗病毒剂

吲哚衍生物已显示出多种生物活性,包括抗菌和抗病毒作用 . 7-溴-5-氯-1H-吲哚-2-羧酸 上的溴和氯取代基可以增强这些特性,从而导致开发治疗感染的新疗法。

抗炎和止痛应用

吲哚核是许多具有抗炎和止痛特性的化合物的组成部分 . 对 7-溴-5-氯-1H-吲哚-2-羧酸 的研究可能导致发现新的药物来管理疼痛和炎症。

神经保护疗法

已知吲哚具有神经保护作用,这在治疗神经退行性疾病方面可能是有益的 . 7-溴-5-氯-1H-吲哚-2-羧酸 的独特结构可能被用来开发保护神经细胞免受损伤的药物。

农业化学品

吲哚衍生物,例如吲哚-3-乙酸,在植物生长和发育中起作用 . 7-溴-5-氯-1H-吲哚-2-羧酸 可以用于合成作为植物激素或生长调节剂的新型化合物。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions, leading to their diverse biological activities .

Biochemical Pathways

For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This suggests that 7-bromo-5-chloro-1H-indole-2-carboxylic acid may also interact with similar biochemical pathways.

Result of Action

One study reported that a 7-substituted indole derivative reduced the production of staphyloxanthin in staphylococcus aureus , suggesting that 7-bromo-5-chloro-1H-indole-2-carboxylic acid might have similar effects.

Action Environment

For instance, it’s recommended that the compound be stored in a dry environment at 2-8°C , indicating that temperature and moisture could affect its stability.

属性

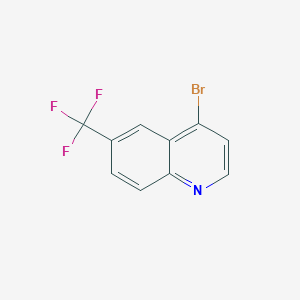

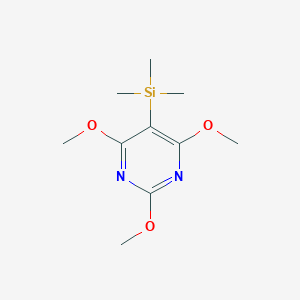

IUPAC Name |

7-bromo-5-chloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDTYDQJHCQVAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256523 |

Source

|

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952959-39-6 |

Source

|

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。